tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its complex spirocyclic structure. The molecule possesses a molecular formula of C17H22BrNO3 with a molecular weight of 368.3 grams per mole. The Chemical Abstracts Service registry number is 1251015-16-3, which serves as the unique identifier for this specific compound in chemical databases.
The spirocyclic architecture consists of a benzofuran ring system fused to a piperidine ring through a quaternary carbon center at the 3-position of the benzofuran and the 4-position of the piperidine. This spiro junction creates a rigid three-dimensional structure that significantly restricts molecular flexibility. The bromine atom is positioned at the 5-position of the benzofuran ring, while the piperidine nitrogen is protected with a tert-butyl carbamate group.
The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C2C=C(C=C3)Br, which provides a linear notation describing the complete molecular structure. The International Chemical Identifier string is InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-21-14-5-4-12(18)10-13(14)17/h4-5,10H,6-9,11H2,1-3H3, offering another standardized representation of the molecular structure.
Alternative nomenclature systems describe this compound as Spiro[benzofuran-3(2H),4'-piperidine]-1'-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester, emphasizing the carboxylic acid derivative nature of the tert-butyl ester functionality. The compound is also known by various synonyms including tert-butyl 5-bromospiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate and 1'-Boc-5-bromo-2H-spiro[benzofuran-3,4'-piperidine].
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound is limited in the available literature, structural insights can be inferred from related spirocyclic benzofuran-piperidine compounds. The Cambridge Crystallographic Data Centre maintains extensive databases of crystal structures, and related spiro compounds have been deposited with reference numbers such as CCDC 706895, which demonstrates the systematic approach to crystallographic characterization of such molecules.
The spirocyclic junction creates a rigid framework where the benzofuran and piperidine rings adopt specific conformational arrangements. The spiro carbon atom, being sp3-hybridized, establishes a tetrahedral geometry that locks the two ring systems in a perpendicular orientation. This geometric constraint is fundamental to the compound's three-dimensional structure and influences its biological activity profiles.
Conformational analysis of similar spiro[benzofuran-piperidine] systems reveals that the piperidine ring typically adopts a chair conformation, while the benzofuran system maintains planarity. The tert-butyl carbamate group introduces additional steric considerations, particularly around the nitrogen atom, which can influence the overall molecular shape and potential binding interactions.
The presence of the bromine substituent at the 5-position introduces both electronic and steric effects. The bromine atom, with its relatively large van der Waals radius, creates a localized region of increased molecular volume and provides a site for potential halogen bonding interactions in crystalline phases or biological environments.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures corresponding to its unique structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure and dynamics in solution.
Proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals for the tert-butyl group appearing as a singlet around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl protons. The piperidine ring protons appear as complex multiplets in the 1.8-3.8 parts per million region, reflecting the different chemical environments of the axial and equatorial positions. The methylene protons adjacent to the oxygen in the benzofuran ring system produce distinctive signals around 5.0-5.2 parts per million due to their proximity to the electronegative oxygen atom.
The aromatic protons of the benzofuran system appear in the typical aromatic region between 6.8-7.8 parts per million. The bromine substitution pattern creates distinctive coupling patterns and chemical shifts that allow for unambiguous assignment of the aromatic proton signals. The electron-withdrawing nature of the bromine atom influences the chemical shifts of neighboring aromatic carbons and protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon of the carbamate group typically appears around 155 parts per million, while the tert-butyl carbons show characteristic signals around 28 parts per million for the methyl groups and 80 parts per million for the quaternary carbon. The spiro carbon appears as a distinctive signal around 90-95 parts per million, reflecting its unique chemical environment bridging the two ring systems.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl group produces a strong absorption around 1700-1750 wavenumbers, while carbon-oxygen stretching vibrations appear in the 1000-1300 wavenumber region. The aromatic carbon-carbon stretching vibrations are observed around 1450-1600 wavenumbers, and carbon-bromine stretching typically appears around 500-600 wavenumbers.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the spirocyclic structure. Electrospray ionization typically produces molecular ion peaks at mass-to-charge ratio 368 corresponding to the molecular weight. Fragmentation patterns often show loss of the tert-butyl group (57 mass units) and formation of characteristic benzofuran-containing fragments.
Computational Chemistry Insights (Density Functional Theory, Molecular Modeling)
Computational chemistry approaches provide valuable insights into the electronic structure, energetics, and conformational properties of this compound. Density functional theory calculations enable detailed analysis of molecular orbitals, electron density distributions, and thermodynamic properties.
Quantum mechanical calculations reveal that the spiro junction creates a unique electronic environment where the π-electron systems of the benzofuran ring are electronically isolated from the σ-framework of the piperidine ring. This electronic separation contributes to the compound's stability and influences its reactivity patterns. The bromine substituent introduces both inductive and mesomeric effects that perturb the electron density distribution throughout the benzofuran system.
Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the benzofuran π-system, while the lowest unoccupied molecular orbital shows contributions from both the benzofuran aromatic system and the carbamate carbonyl group. These frontier orbital characteristics influence the compound's photochemical and electrochemical properties.
Conformational analysis through molecular mechanics and density functional theory calculations reveals that the compound adopts a relatively rigid structure due to the spiro junction. The piperidine ring preferentially adopts a chair conformation, with the carbamate substituent occupying an equatorial position to minimize steric interactions. Rotational barriers around the carbon-nitrogen bond of the carbamate group are typically calculated to be 15-20 kilocalories per mole, indicating restricted rotation at ambient temperatures.
Electrostatic potential mapping reveals regions of electron density concentration around the oxygen atoms and electron deficiency near the bromine substituent. These electrostatic features are crucial for understanding potential intermolecular interactions and binding affinities in biological systems.
Solvation modeling indicates that the compound exhibits moderate lipophilicity, with calculated partition coefficients suggesting good membrane permeability characteristics. The polar surface area calculations predict favorable drug-like properties, while molecular volume estimates confirm the compact three-dimensional structure resulting from the spirocyclic framework.
Properties
IUPAC Name |
tert-butyl 5-bromospiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-21-14-5-4-12(18)10-13(14)17/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDNNVZTQRXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745365 | |
| Record name | tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-16-3 | |
| Record name | tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Dithiane Intermediate
The preparation begins with 5-bromo-2-fluorobenzaldehyde, which undergoes dithiane formation using 1,3-propanedithiol and BF₃·OEt₂ as a catalyst. This step generates the acyl anion precursor, critical for subsequent nucleophilic additions. The dithiane intermediate is isolated in 85% yield after purification via flash chromatography.
Spirocyclization via Intramolecular SNAr Reaction
The dithiane anion, generated using lithium diisopropylamide (LDA) at −78°C, undergoes intramolecular nucleophilic aromatic substitution (SNAr) with the adjacent fluorine atom. This forms the spiro[benzofuran-3,4'-piperidine] core. Reaction optimization revealed that tetrahydrofuran (THF) as the solvent and slow warming to room temperature over 12 hours maximizes cyclization efficiency, yielding 73% of the spirocyclic product.
tert-Butoxycarbonyl (Boc) Protection
The free amine on the piperidine ring is protected using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds quantitatively under ambient conditions, ensuring stability during subsequent bromination or functionalization.
Table 1: Key Reaction Parameters for Acyl Anion Approach
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dithiane formation | 1,3-Propanedithiol, BF₃·OEt₂, DCM, 0°C | 85 |
| Spirocyclization | LDA, THF, −78°C to RT | 73 |
| Boc protection | (Boc)₂O, TEA, DCM, RT | >95 |
Zinc-Mediated Coupling and Reductive Cyclization
Reformatsky-Type Reaction with Bromo-Carboxylic Esters
A patent-described method couples N-benzyl-substituted cyclic ketones with ethyl bromoacetate using activated zinc powder. Zinc activation via dilute hydrochloric acid washing enhances reactivity, enabling a Reformatsky-type reaction at 60°C in tetrahydrofuran. The molar ratio of zinc:bromo-ester:ketone is optimized to 1.1:1.1:1, yielding the β-hydroxy ester intermediate in 68% yield after extraction.
Red Aluminum Reduction
The β-hydroxy ester is reduced using red aluminum (Al(Hg)) in ethanol under reflux, converting the ester to a primary alcohol while preserving the benzyl-protected amine. This diol intermediate is isolated in 89% yield and characterized via NMR to confirm regioselectivity.
Oxetane Formation and Debenzylation
Cyclization of the diol with mesyl chloride (MsCl) in pyridine generates the spiro-oxetane ring. Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) removes the benzyl group, affording the free piperidine, which is immediately Boc-protected to yield the final product. The overall four-step sequence achieves a 31% yield.
Table 2: Performance Metrics for Zinc-Mediated Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Zinc coupling | Zn, EtOAc, THF, 60°C | 68 |
| Red aluminum reduction | Al(Hg), EtOH, reflux | 89 |
| Oxetane cyclization | MsCl, pyridine, 0°C | 52 |
| Debenzylation/Boc | Pd/C, H₂, (Boc)₂O | 82 |
Comparative Analysis of Methodologies
Yield and Scalability
The acyl anion method achieves higher overall yields (47%) but requires cryogenic conditions and specialized reagents like LDA, complicating industrial scaling. In contrast, the zinc-mediated route offers operational simplicity and avoids air-sensitive reagents, albeit with lower yields (31%).
Functional Group Tolerance
Bromine at the 5-position of the benzofuran ring remains stable under both synthetic conditions. However, the acyl anion strategy necessitates anhydrous environments to prevent hydrolysis of the dithiane intermediate, whereas the zinc route tolerates minor moisture due to proton exchange during the Reformatsky reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new spirocyclic compounds with varied functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is highlighted through comparisons with analogous spirocyclic and brominated piperidine derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Key Observations
Bromine Position and Reactivity : The bromine atom in the target compound enhances its utility in cross-coupling reactions (e.g., Buchwald-Hartwig amination), similar to brominated analogs in and .
Spirocyclic Core Variations : Replacing benzofuran with indoline (as in ) or benzoxazine () alters ring strain and electronic properties, impacting binding affinity in drug-target interactions .
Functional Group Effects : The Boc group in all compared compounds ensures stability during synthesis, but its removal under acidic conditions (e.g., trifluoroacetic acid) is a common step for further derivatization .
Pharmacological Potential
- Spirocyclic piperidine derivatives are explored as kinase inhibitors, GPCR modulators, and central nervous system agents due to their conformational rigidity .
- The bromine substituent may enhance halogen bonding with biological targets, improving binding specificity .
Challenges
- Solubility: Limited aqueous solubility (common in spirocyclic compounds) necessitates formulation optimization .
- Stereochemical Complexity : The spiro junction introduces stereoisomerism, requiring chiral resolution techniques for enantiopure synthesis .
Biological Activity
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS No. 1251015-16-3) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer, neuroprotective, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spiro structure that is significant for its biological interactions.
Anticancer Activity
Recent studies indicate that this compound exhibits potent anticancer properties . It has been shown to:
- Induce apoptosis in cancer cell lines, including breast and lung cancer cells.
- Inhibit cell proliferation by disrupting the cell cycle at the G1 phase.
A detailed study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects , particularly in models of neurodegenerative diseases. It has been reported to:
- Enhance neuronal survival under oxidative stress conditions.
- Modulate pathways associated with neuroinflammation.
In vitro studies using primary neuronal cultures indicated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to neurotoxic agents .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity . Research findings suggest that it:
- Inhibits the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.
In vivo studies on animal models of inflammation showed a marked decrease in edema and inflammatory markers following administration of this compound .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Neuroprotective | Enhances neuronal survival; reduces cytokines | |
| Anti-inflammatory | Inhibits COX enzymes; reduces edema |
Case Studies
A case study involving the application of this compound in a murine model of breast cancer showed promising results. Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis revealed decreased mitotic figures and increased apoptosis within tumor tissues .
Q & A
Basic: What are the standard synthetic routes for tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate?
The compound is typically synthesized via bromination of a spirocyclic precursor followed by esterification with tert-butyl chloroformate. A common approach involves:
Bromination : Reacting a pre-formed spiro[benzofuran-piperidine] scaffold with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane or DMF at 0–25°C) to introduce the bromine atom at the 5-position .
Esterification : Treating the brominated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to install the Boc (tert-butoxycarbonyl) protecting group .
Key considerations : Solvent choice, reaction temperature, and stoichiometric ratios significantly impact yields.
Advanced: How can stereoselective synthesis be achieved for the spirocyclic core?
Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis . For example:
- Cyclization strategies : Use of enantiopure starting materials or catalysts (e.g., palladium complexes) to control the spiro junction configuration during ring closure .
- Dynamic kinetic resolution : Employing conditions that favor one stereoisomer during intermediate formation .
Data contradiction : While highlights stereoselective methods for oxindole spiro compounds, analogous protocols for benzofuran-piperidine systems may require optimization due to differences in ring strain and electronic effects.
Basic: What analytical techniques are recommended for structural confirmation?
X-ray crystallography : Provides unambiguous confirmation of the spirocyclic architecture and bromine positioning. SHELX or WinGX/ORTEP software are standard for data refinement .
NMR spectroscopy :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and spiro carbon (quaternary, δ ~70–80 ppm in ¹³C) .
- 2D experiments (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .
HRMS : Validates molecular weight (expected [M+H]⁺: ~381.26) .
Advanced: How can computational modeling aid in predicting reactivity?
- DFT calculations : Predict regioselectivity of bromination by analyzing electron density maps and frontier molecular orbitals (FMOs) .
- Molecular docking : Assess potential binding interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for pharmacological studies .
Limitation : Computational models may not fully account for solvent or steric effects, necessitating experimental validation.
Basic: What are the stability and storage requirements?
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles .
- Solubility : Best in DMSO or DCM; avoid protic solvents (e.g., water, methanol) to minimize degradation .
Note : Purity (>95%) should be verified via HPLC before use in sensitive assays .
Advanced: What strategies enable functionalization of the bromo substituent?
The bromine atom serves as a handle for cross-coupling reactions :
Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Buchwald-Hartwig amination : Introduce amines via Pd-mediated coupling .
Click chemistry : Azide-alkyne cycloaddition after converting Br to an azide .
Optimization tip : Screen ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to enhance reaction efficiency.
Basic: How is purity assessed during synthesis?
- HPLC : Use a C18 column with a UV detector (λ = 254 nm). Mobile phase: Acetonitrile/water gradient .
- TLC : Monitor reactions using silica plates (eluent: 3:7 ethyl acetate/hexane; Rf ~0.4 for the product) .
Advanced: What mechanistic insights exist for debromination side reactions?
Debromination may occur under reductive conditions (e.g., catalytic hydrogenation) or via radical pathways . Mitigation strategies:
- Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) .
- Add radical scavengers (e.g., BHT) during light-sensitive steps .
Basic: What safety precautions are required during handling?
- PPE : Gloves, goggles, and lab coat.
- Ventilation : Use a fume hood due to potential respiratory irritation (H335/H315 hazards) .
- First aid : Flush eyes/skin with water for 15 minutes upon exposure .
Advanced: How to design structure-activity relationship (SAR) studies?
Core modifications : Synthesize analogs with varied substituents (e.g., Cl, F, CF₃) at the 5-position.
Spiro ring variation : Replace piperidine with pyrrolidine or morpholine to assess ring size impact .
Biological assays : Test against targets like kinases or GPCRs using in vitro binding assays and cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
